molecular formula C15H19NO3 B5873668 Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate

Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate

Cat. No.: B5873668
M. Wt: 261.32 g/mol
InChI Key: YVVWOUSNCWRQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate is a complex organic compound that belongs to the class of azaspirocyclic compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspirocyclic core is present in various natural products and has been shown to possess a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate can be achieved through several methods. One efficient route involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles. This reaction proceeds smoothly in the presence of a variety of nitriles, yielding the desired compound in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cancer cell growth, antimicrobial activity, and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate lies in its specific functional groups and spirocyclic structure, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-19-13(18)9-12-15(10-14(2,3)16-12)7-5-11(17)6-8-15/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVWOUSNCWRQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(CC12C=CC(=O)C=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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